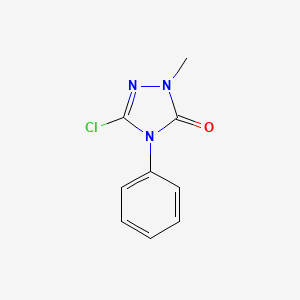

5-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

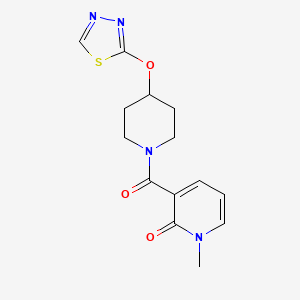

Quinazolinone derivatives are a significant class of compounds with broad pharmacological activities. The compound 5-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a member of this class and is structurally related to the compounds discussed in the provided papers. These derivatives are known for their diverse chemical reactions and biological activities, which make them a subject of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates to yield novel compounds, including 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Another efficient method described uses ionic liquids to mediate the synthesis of 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione and 5H-thiazolo[2,3-b]quinazolin-5-one derivatives. This process begins with the condensation of substituted 2-aminobenzoic acid with thiourea, followed by cyclization with 2-chloroethanoic acid or 2-chloropropanal to yield the desired products .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using various spectroscopic techniques, including 1H and 13C NMR, FTIR spectroscopy, and MS. Additionally, single-crystal X-ray diffraction can be used to determine the crystal structure, which can be compared with molecular structures optimized using Density Functional Theory (DFT) calculations. The consistency between the crystal structure and the DFT-optimized structure confirms the accuracy of the synthesis and characterization methods .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions. For instance, the novel compounds synthesized from 3-phenyl-3-aminoquinoline-2,4-diones can rearrange under certain conditions, such as boiling in acetic acid or concentrated hydrochloric acid, to form different structures like 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones . These reactions demonstrate the chemical versatility and reactivity of quinazolinone derivatives, which is essential for the development of new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. The presence of various functional groups, such as the thioxo group, influences properties like solubility, melting point, and reactivity. The electronic properties, such as the Molecular Electrostatic Potential (MEP) and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, can be calculated using DFT, providing insights into the compound's chemical behavior and potential interactions with biological targets .

Aplicaciones Científicas De Investigación

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline and its derivatives, including 5-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, are important fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have been synthesizing novel quinazolinones to exploit their biological activities, particularly as antibacterial agents against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Materials

Extensive research on quinazoline derivatives has been conducted for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, when incorporated into π-extended conjugated systems, have shown significant value in the creation of novel optoelectronic materials. The electroluminescent properties of certain quinazoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Polycyclic 4(3H)-quinazolinones with Biological Activity

Polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings exhibit diverse biological activities. Their structural diversity opens new avenues in the search for active molecules in various therapeutic areas (Demeunynck & Baussanne, 2013).

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Several studies and patents have been published regarding the discovery and development of quinazoline derivatives for cancer treatment. This research area remains promising due to the broad spectrum of biological properties of quinazoline derivatives, such as inhibiting various cancer-related protein targets (Ravez et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-10-7-4-8-11-12(10)13(18)17(14(19)16-11)9-5-2-1-3-6-9/h1-8H,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQAFKZTOMPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=C3Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)